![molecular formula C6H7NO4 B067783 (3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione CAS No. 166318-57-6](/img/structure/B67783.png)
(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione is a complex organic compound characterized by its unique tetrahydrofuro[3,4-d]oxazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an oxalyl chloride derivative, followed by cyclization in the presence of a base. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced tetrahydrofuro compounds, and functionalized oxazole compounds.
Aplicaciones Científicas De Investigación
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol: Similar in structure but differs in the functional groups attached to the ring.
4,4’-Difluorobenzophenone: Shares some structural similarities but has different chemical properties and applications.
Uniqueness
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione is unique due to its specific ring structure and the presence of both furan and oxazole moieties. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
166318-57-6 |
|---|---|
Fórmula molecular |
C6H7NO4 |
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione |
InChI |
InChI=1S/C6H7NO4/c1-6-3(2-10-4(6)8)11-5(9)7-6/h3H,2H2,1H3,(H,7,9)/t3-,6-/m0/s1 |
Clave InChI |
QLEBDYCDZAPYJD-DZSWIPIPSA-N |
SMILES isomérico |
C[C@]12[C@H](COC1=O)OC(=O)N2 |
SMILES |
CC12C(COC1=O)OC(=O)N2 |
SMILES canónico |
CC12C(COC1=O)OC(=O)N2 |
Sinónimos |
Furo[3,4-d]oxazole-2,4-dione, tetrahydro-3a-methyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


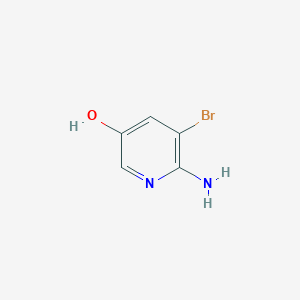
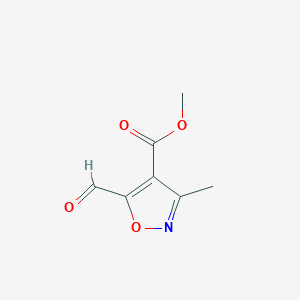

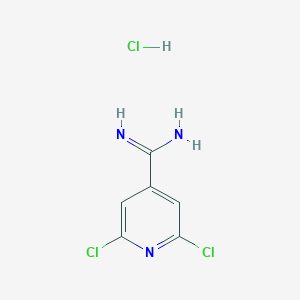
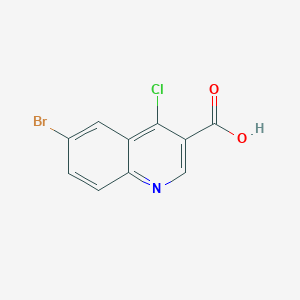
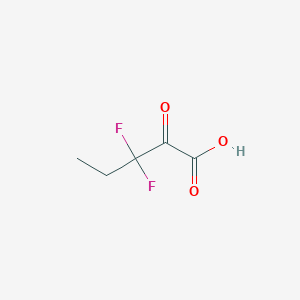
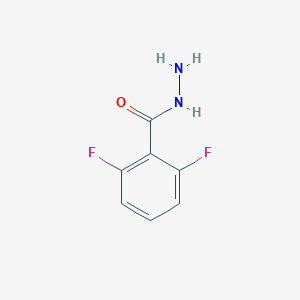
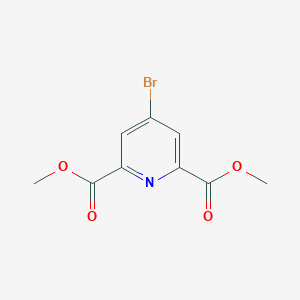
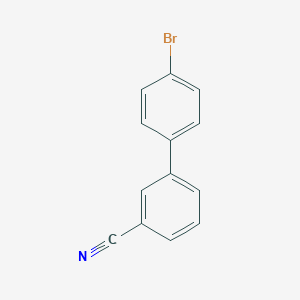
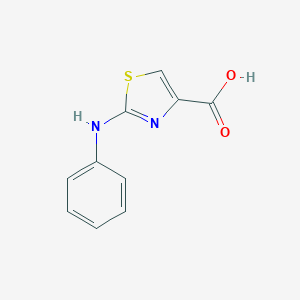
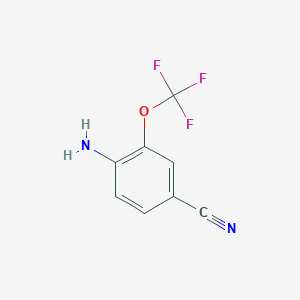
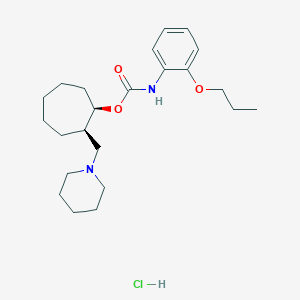
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
